3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione
Overview
Description
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione is an organic compound known for its unique structure and reactivity It is a derivative of cyclohexadiene with tert-butyl groups and a chlorine atom, making it a sterically hindered molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione typically involves the oxidation of 2,6-di-tert-butylphenol. One common method includes the use of oxidizing agents such as dichlorodicyanoquinone (DDQ) in methanol. The reaction proceeds under nitrogen atmosphere with stirring for about 12 hours. The product is then isolated by filtration and recrystallization from methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar oxidation processes on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The chlorine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ and other quinones.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines can react under mild conditions to replace the chlorine atom.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Amino derivatives and other substituted cyclohexadienes.
Scientific Research Applications
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione involves its reactivity as an electrophile. The compound can undergo nucleophilic attack at the carbonyl carbon atoms, leading to various transformations. The presence of tert-butyl groups provides steric hindrance, influencing the reaction pathways and products formed .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
Uniqueness
3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione is unique due to the presence of both tert-butyl groups and a chlorine atom, which provide significant steric hindrance and influence its reactivity. This makes it distinct from other similar compounds that may lack one or more of these substituents .
Properties
IUPAC Name |
3,6-ditert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-13(2,3)8-7-9(15)10(14(4,5)6)12(17)11(8)16/h7H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAGJHVIBWWSLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=O)C1=O)C(C)(C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365491 | |
Record name | 3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80284-14-6 | |
Record name | 3,6-Di-tert-butyl-4-chlorocyclohexa-3,5-diene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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